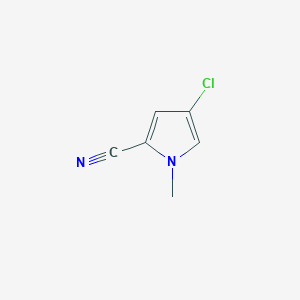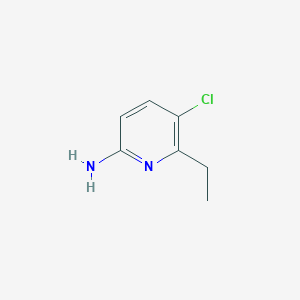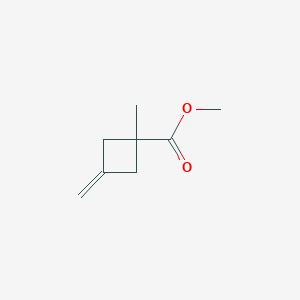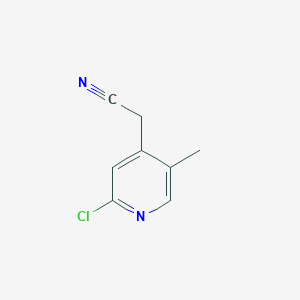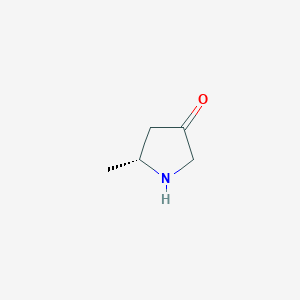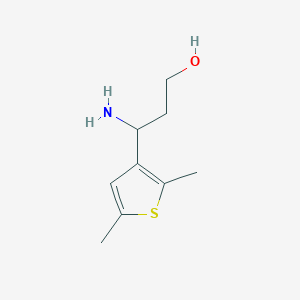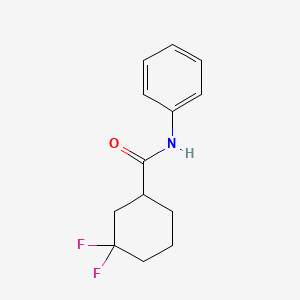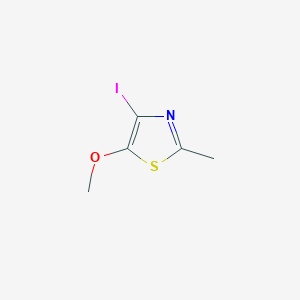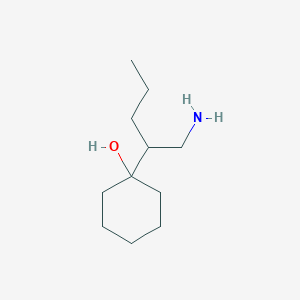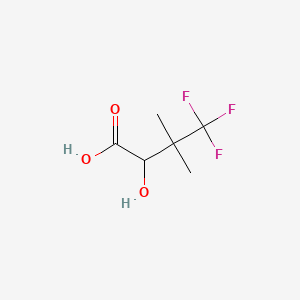
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated organic compound with the molecular formula C6H9F3O3 This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a branched butanoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 2-methylbutanoic acid with hydrogen fluoride under controlled conditions to introduce the trifluoromethyl group . The reaction conditions often require low temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The production process is designed to ensure safety and efficiency, with strict control over reaction parameters to minimize by-products and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions[][3].
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols[3][3].
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating interactions with active sites and influencing enzyme activity . These interactions can modulate biochemical pathways and affect cellular processes.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-3,3-dimethylbutanoic acid: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Butanone, 4,4,4-trifluoro-3-hydroxy-3-methyl-: A ketone derivative with different chemical properties and reactivity.
2-(Ethoxycarbonyl)-4,4,4-trifluoro-3,3-dimethylbutanoic acid: Contains an ethoxycarbonyl group, leading to different applications and reactivity.
Uniqueness: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H9F3O3 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)3(10)4(11)12/h3,10H,1-2H3,(H,11,12) |
Clave InChI |
PCSDXTGUQPNRRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

